2-Ethoxy-5-methylphenol

Description

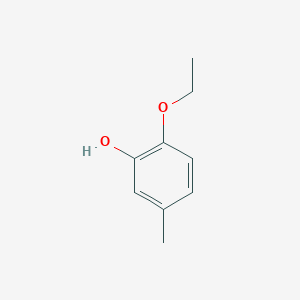

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFBJTVUYMABTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Ethoxy 5 Methylphenol

Established Synthetic Routes to 2-Ethoxy-5-methylphenol

Alkylation Approaches (e.g., from 4-methylcatechol)

A primary and well-documented method for synthesizing this compound is through the alkylation of 4-methylcatechol (B155104). google.comgoogleapis.com This approach involves the introduction of an ethyl group to one of the hydroxyl groups of the catechol ring.

The reaction is typically carried out by treating 4-methylcatechol with an ethylating agent, such as an ethyl halide or diethyl sulfate (B86663), in the presence of a base. google.comgoogleapis.com For instance, the dropwise addition of diethyl sulfate to a solution of 4-methylcatechol in aqueous sodium hydroxide (B78521) at a controlled temperature (e.g., 50°C) yields a mixture of isomeric products. googleapis.com Following the reaction, acidification and extraction with a suitable solvent like ether, followed by distillation under reduced pressure, are performed to isolate the products. googleapis.com

| Starting Material | Reagent | Base | Temperature | Product Mixture | Yield |

| 4-methylcatechol | Diethyl sulfate | Sodium hydroxide | 50-60°C | This compound and 2-ethoxy-4-methylphenol (B1359942) | ~80% googleapis.com |

Reductive Synthesis (e.g., from ethylvanillin or isoethylvanillin)

Another established pathway to this compound involves the reductive deoxygenation of a carbonyl group from a suitable precursor. A common starting material for this route is isoethylvanillin. google.comgoogleapis.com The synthesis of the related compound, 2-ethoxy-4-methylphenol, through the catalytic reduction of ethylvanillin is also well-described. googleapis.com This suggests a similar reductive approach can be applied to isoethylvanillin to obtain this compound. google.comgoogleapis.com

This type of reaction typically involves the use of a reducing agent and a catalyst. For example, a practical and mild method for the deoxygenation of aromatic ketones and aldehydes utilizes a heterogeneous palladium on carbon (Pd/C) catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. nih.gov This method has been shown to be scalable and robust, achieving high yields even with low catalyst loading. nih.gov The reaction proceeds in two steps: the initial reduction of the carbonyl to an alcohol, followed by deoxygenation to the corresponding alkyl group. nih.gov

Wittig Reaction Applications in this compound Synthesis

The Wittig reaction, a powerful tool for alkene synthesis from carbonyl compounds, can be incorporated into multi-step synthetic sequences leading to this compound derivatives. google.comgoogleapis.com While a direct one-step Wittig reaction to form this compound is not the standard approach, its principles can be applied to build the necessary carbon skeleton.

For instance, subjecting ethylvanillin or isoethylvanillin to a Wittig reaction followed by catalytic reduction is a viable route to produce 2-ethoxy-4-ethylphenol and 2-ethoxy-5-ethylphenol, respectively. google.comgoogleapis.com This demonstrates the utility of the Wittig reaction in elongating the side chain of a phenolic aldehyde, which is then subsequently reduced. The Wittig reagent, typically a phosphonium (B103445) ylide, is generated in situ by treating a phosphonium salt with a strong base. commonorganicchemistry.comwikipedia.org This ylide then reacts with the aldehyde or ketone to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine (B44618) oxide. total-synthesis.com

Isomer Separation and Purification Techniques

A significant challenge in the synthesis of this compound, particularly via the alkylation of 4-methylcatechol, is the concurrent formation of its isomer, 2-ethoxy-4-methylphenol. google.comgoogleapis.com The separation of these closely related isomers is crucial for obtaining the pure compound.

Distillation under reduced pressure is a common initial step to separate the product mixture from the reaction solvent and any unreacted starting materials. googleapis.com However, due to the similar boiling points of the isomers, simple distillation may not be sufficient for complete separation.

More advanced purification techniques are often necessary. These can include fractional distillation, which takes advantage of small differences in boiling points, and chromatography methods. High-performance liquid chromatography (HPLC) is a powerful technique for separating isomers. sielc.com For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can be effective for separating structurally similar phenolic compounds. sielc.com

General laboratory purification methods for organic compounds, such as recrystallization (if the compound is solid at room temperature) and various forms of chromatography, are also applicable. sciencemadness.org The choice of method depends on the physical properties of the isomers and the scale of the separation.

Exploration of Novel Synthetic Pathways

Research into novel synthetic pathways for phenolic compounds is an ongoing area of interest, driven by the desire for more efficient, selective, and environmentally friendly methods. While specific novel routes for this compound are not extensively detailed in the provided context, general advancements in organic synthesis suggest potential new approaches.

One area of exploration is the development of more selective alkylation catalysts and conditions to favor the formation of the desired this compound isomer over the 4-methyl counterpart. This could involve the use of sterically hindered bases or phase-transfer catalysts to direct the ethylation to a specific hydroxyl group.

Furthermore, novel C-H activation and cross-coupling reactions could provide alternative strategies for constructing the this compound scaffold. These methods could potentially start from more readily available or different starting materials, offering new retrosynthetic disconnections.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving yields and selectivity. For the alkylation of 4-methylcatechol, the reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates one of the phenolic hydroxyl groups to form a phenoxide ion. This more nucleophilic phenoxide then attacks the electrophilic ethylating agent (e.g., diethyl sulfate), displacing the leaving group and forming the ether linkage. The formation of two isomers arises from the comparable acidity and reactivity of the two hydroxyl groups on the 4-methylcatechol ring.

In reductive synthesis pathways, the mechanism depends on the specific reducing agent and catalyst used. For the Wolff-Kishner reduction, the mechanism involves the formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the alkane. The Clemmensen reduction, using a zinc-mercury amalgam in acidic conditions, is thought to proceed through a series of single-electron transfers from the metal surface to the protonated carbonyl group. For catalytic hydrogenations, the mechanism involves the adsorption of the carbonyl compound and hydrogen onto the catalyst surface, followed by stepwise hydrogen transfer.

The Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. total-synthesis.com The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. The subsequent fragmentation of the oxaphosphetane is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. total-synthesis.com

Advanced Spectroscopic Characterization of 2 Ethoxy 5 Methylphenol and Its Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidationtandfonline.combohrium.comnih.govresearchgate.net

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules. scholarsresearchlibrary.com The analysis of the vibrational spectra of 2-Ethoxy-5-methylphenol allows for the assignment of characteristic bands corresponding to its specific structural features, including the hydroxyl, ethoxy, and methyl groups attached to the benzene (B151609) ring.

Assignment of Characteristic Functional Group Vibrationsbohrium.com

The vibrational spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. Theoretical calculations, often using Density Functional Theory (DFT), complement experimental data to provide precise assignments. researchgate.net

Key vibrational modes include:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H). In a non-interacting environment, this would appear as a sharp band around 3600 cm⁻¹. However, its position is highly sensitive to hydrogen bonding. rsc.org

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and ethoxy groups are observed in the 3000-2850 cm⁻¹ range.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are found in the 1600-1450 cm⁻¹ region. mdpi.com

C-O Vibrations: The C-O stretching vibrations from the phenolic hydroxyl group and the ethoxy group are expected in the 1260-1000 cm⁻¹ range.

CHO Group Vibrations: In related aldehyde analogues, the C-H stretching of the CHO group is observed around 2912-2858 cm⁻¹, while the C=O stretch is found near 1700 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound and Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3600 - 3200 (broad) | Phenolic -OH |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₃, -CH₂- |

| C=O Stretch | ~1700 | Aldehyde (analogue) |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| C-H Bend (aldehyde) | ~1360 | Aldehyde (analogue) |

| C-O Stretch | 1260 - 1000 | Phenol (B47542), Ether |

| C-H Out-of-plane Bend | 900 - 675 | Ar-H |

Analysis of Intramolecular Hydrogen Bonding Effectsmdpi.compku.edu.cn

The ortho-positioning of the ethoxy group relative to the hydroxyl group in this compound creates a favorable environment for the formation of an intramolecular hydrogen bond. mdpi.com This interaction occurs between the hydrogen atom of the hydroxyl group (donor) and the oxygen atom of the adjacent ethoxy group (acceptor). cdnsciencepub.comsci-hub.ru

This intramolecular hydrogen bonding has a distinct effect on the vibrational spectrum:

Broadening and Red-Shifting of the O-H Stretching Band: The most significant consequence is the shift of the O-H stretching vibration to lower frequencies (a red shift), typically appearing as a broad band in the 3500-3200 cm⁻¹ range, instead of a sharp peak around 3600 cm⁻¹. rsc.org The extent of this shift provides an indication of the strength of the hydrogen bond.

Correlation with Proton Chemical Shift: A linear correlation is often observed between the frequency shift of the O-H stretching vibration (ΔνOH) and the chemical shift of the hydroxyl proton in ¹H NMR spectra (ΔδOH), further confirming the presence and nature of the hydrogen bond. rsc.org

The formation of this six-membered ring through hydrogen bonding contributes to the stabilization of the molecule's conformation. pku.edu.cn

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitionstandfonline.combohrium.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of electromagnetic radiation. For aromatic compounds like this compound, the spectrum is dominated by transitions involving π electrons in the benzene ring and non-bonding (n) electrons on the oxygen atoms.

Analysis of n→π* and π→π* Transitionsslideshare.net

The electronic spectrum of phenols and their derivatives typically displays two main absorption bands in the UV region, which are assigned to π→π* transitions. cdnsciencepub.com

π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-intensity absorptions. For phenols, these correspond to the B-band (or benzenoid band) at shorter wavelengths and the C-band at longer wavelengths. cdnsciencepub.com

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the hydroxyl and ethoxy groups, to an antibonding π* orbital of the aromatic ring. These transitions are typically of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger bands. bau.edu.lb

Table 2: Typical Electronic Transitions in Phenolic Compounds

| Transition | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* (B-band) | π → π* | Shorter UV (e.g., ~220 nm) | High |

| π→π* (C-band) | π → π* | Longer UV (e.g., ~270 nm) | Moderate |

| n→π* | n → π* | Near UV (e.g., 280-350 nm) | Low |

Solvent Effects on Electronic Spectracdnsciencepub.comcdnsciencepub.comresearchgate.net

The surrounding solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The polarity of the solvent and its ability to form hydrogen bonds are key factors. bau.edu.lbresearchgate.net

Polar Protic Solvents: Solvents like water or ethanol (B145695) can form intermolecular hydrogen bonds with the solute. researchgate.net This interaction can stabilize both the ground and excited states, but often to different extents. For phenols, hydrogen bonding with a polar solvent can lead to a shift in the absorption maxima. An increase in solvent polarity often causes a blue shift (hypsochromic shift) for n→π* transitions and a red shift (bathochromic shift) for π→π* transitions. bau.edu.lb

Non-polar Solvents: In non-polar solvents like cyclohexane, solute-solvent interactions are weaker. The spectrum recorded in such a solvent is often considered to be close to the gas-phase spectrum. cdnsciencepub.com

Intramolecular vs. Intermolecular H-bonding: The presence of a strong intramolecular hydrogen bond in this compound can reduce the interaction with external solvent molecules. As a result, the spectral changes observed when moving to a hydrogen-bonding solvent may be less pronounced compared to an isomer where intramolecular bonding is not possible (e.g., 4-ethoxy-3-methylphenol). cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivitytandfonline.combohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. rsc.org

For this compound, the NMR spectra would reveal distinct signals for each chemically non-equivalent proton and carbon atom.

¹H NMR Spectrum:

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature. Due to the intramolecular hydrogen bond, it is expected to appear further downfield compared to a non-hydrogen-bonded phenol.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts and splitting patterns determined by the electronic effects of the substituents.

Ethoxy Protons (-OCH₂CH₃): This group will produce a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

Methyl Proton (Ar-CH₃): A singlet peak is expected for the methyl group attached to the aromatic ring.

¹³C NMR Spectrum: The spectrum will show nine distinct signals, one for each carbon atom in the unique environments of the molecule.

Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbons directly attached to the oxygen atoms (C-OH and C-OEt) will be the most downfield in this region.

Ethoxy Carbons: Two signals corresponding to the methylene and methyl carbons of the ethoxy group will be seen in the aliphatic region.

Methyl Carbon: The carbon of the methyl group attached to the ring will also appear in the aliphatic region.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | Variable, Downfield | Singlet (broad) |

| Ar-H | ~6.5 - 7.0 | Multiplet/Doublet |

| -OCH₂CH₃ | ~4.0 | Quartet |

| Ar-CH₃ | ~2.3 | Singlet |

| -OCH₂CH₃ | ~1.4 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~145 - 155 |

| C-OEt | ~145 - 155 |

| Aromatic C-H / C-CH₃ | ~110 - 135 |

| -OCH₂CH₃ | ~60 - 70 |

| Ar-CH₃ | ~20 - 25 |

| -OCH₂CH₃ | ~10 - 15 |

Note: Predicted NMR data are estimates based on typical values for similar structures and may vary depending on the solvent and experimental conditions. libretexts.orgcarlroth.com

Proton (¹H) NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons, and the protons of the ethoxy and methyl substituents.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The aromatic protons on the benzene ring exhibit characteristic shifts and splitting patterns based on their position relative to the electron-donating hydroxyl, ethoxy, and methyl groups. The ethoxy group protons show a characteristic quartet for the methylene (-OCH2-) group and a triplet for the terminal methyl (-CH3) group, arising from coupling with each other. The methyl group attached to the ring appears as a singlet.

For comparison, the ¹H NMR data for the analogue 2-methoxy-5-methylphenol (B1664560) shows similar patterns, with the primary difference being the absence of the ethoxy group signals and the presence of a methoxy (B1213986) (-OCH3) singlet. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | Variable, ~5.0-6.0 | Broad Singlet |

| Aromatic -H (at C6) | ~6.8 | Doublet |

| Aromatic -H (at C4) | ~6.7 | Doublet of Doublets |

| Aromatic -H (at C3) | ~6.6 | Doublet |

| Ethoxy -OCH₂- | ~4.0 | Quartet |

| Ring -CH₃ | ~2.3 | Singlet |

| Ethoxy -CH₃ | ~1.4 | Triplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it common to see a separate peak for each carbon. sigmaaldrich.com

The carbons attached to electronegative oxygen atoms (C1-OH and C2-O-Ethyl) are significantly deshielded and appear downfield. The other aromatic carbons appear in the typical aromatic region (110-160 ppm). The carbons of the ethoxy and methyl groups appear in the upfield (aliphatic) region of the spectrum. The chemical shifts for carbons in related compounds, such as 2-methoxy-5-methylphenol, provide a useful reference for assignments. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | ~148 |

| C2 (C-OEt) | ~147 |

| C5 (C-CH₃) | ~130 |

| C3, C4, C6 (Aromatic C-H) | ~110-122 |

| Ethoxy -OCH₂- | ~64 |

| Ring -CH₃ | ~21 |

| Ethoxy -CH₃ | ~15 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within a molecule. github.io

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, a key COSY correlation would be observed between the methylene (-OCH2-) and methyl (-CH3) protons of the ethoxy group. Correlations would also be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu This allows for the direct assignment of carbon signals for all protonated carbons by linking them to their already-assigned proton signals. For example, it would show correlations between the aromatic protons and their respective aromatic carbons, as well as for the ethoxy and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for piecing together the molecular structure by connecting different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include the correlation from the ring methyl protons to the adjacent aromatic carbons (C4, C5, C6) and from the ethoxy methylene protons to the aromatic carbon C2.

Table 3: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Atom(s) | Type of Correlation |

|---|---|---|---|

| COSY | Ethoxy -OCH₂- | Ethoxy -CH₃ | ³JHH (Vicinal coupling) |

| Aromatic H3 | Aromatic H4 | ³JHH (Vicinal coupling) | |

| HSQC | Ethoxy -OCH₂- | Ethoxy -CH₂- Carbon | ¹JCH (Direct attachment) |

| Ring -CH₃ | Ring -CH₃ Carbon | ¹JCH (Direct attachment) | |

| Aromatic Protons | Respective Aromatic Carbons | ¹JCH (Direct attachment) | |

| HMBC | Ethoxy -OCH₂- | C2 (Aromatic) | ³JCH (Long-range) |

| Ring -CH₃ | C4, C6 (Aromatic) | ³JCH (Long-range) |

X-ray Diffraction Analysis for Solid-State Structural Determination

Table 4: Representative Crystal Data for an Analogue, 2-Ethoxy-6-[(methylimino)methyl]phenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.2986 (19) |

| b (Å) | 14.713 (3) |

| c (Å) | 7.0551 (15) |

| β (°) | 108.465 (8) |

| Volume (ų) | 915.5 (3) |

| Z | 4 |

Source: Ge et al., 2010 researchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. researchgate.net For phenols, the most significant of these is hydrogen bonding involving the hydroxyl group. docbrown.info In the solid state, this compound molecules are expected to form hydrogen-bonded networks where the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule. docbrown.infonih.gov

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its specific three-dimensional shape, which is often one of the low-energy conformations. For this compound, a key conformational feature is the orientation of the ethoxy group relative to the plane of the phenyl ring. Studies on ethoxybenzene have shown that the minimum energy geometry often involves the ethyl group lying in the same plane as the ring. acs.org

However, in a crystal, steric hindrance with adjacent molecules and the demands of efficient crystal packing can force the ethoxy group into a different conformation, such as one where the C-O-C-C dihedral angle is staggered. acs.orgwikipedia.org X-ray analysis of related structures reveals that the planarity of the molecule, excluding substituent hydrogens, is a common feature, though some torsion is expected around the C-O bonds of the ethoxy group. researchgate.net The specific conformation adopted in the crystal is a direct consequence of the intermolecular forces discussed in the previous section.

Mass Spectrometry (HRMS, GC-MS) in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu A sample of this compound injected into a GC-MS would first be vaporized and separated from any impurities based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (molecular weight 152.19 g/mol ), characteristic fragmentation would likely involve the loss of an ethyl group (M-29) to give a fragment at m/z 123, or cleavage of the ether bond. nih.govlibretexts.org This fragmentation pattern is useful for structural confirmation.

HRMS (High-Resolution Mass Spectrometry) provides an extremely accurate measurement of an ion's mass, often to four or more decimal places. wiley.comsemanticscholar.org This precision allows for the determination of a molecule's elemental formula. For this compound, an exact mass measurement of 152.0837 would confirm its molecular formula as C9H12O2, distinguishing it from other isomers or compounds with the same nominal mass. wiley.comnist.gov Both GC-MS and HRMS are vital for assessing the purity of a synthesized sample by detecting and identifying any potential byproducts or contaminants.

Table 5: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 152 | [M]⁺ | Molecular Ion |

| 123 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety |

| 107 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for similar compounds.

Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides a distinctive fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound is governed by the functional groups present: the phenol ring, the ethoxy group, and the methyl group. Phenols typically exhibit a strong molecular ion peak due to the stability of the aromatic ring. libretexts.orgslideshare.net Common fragmentation pathways for phenols include the loss of carbon monoxide (CO, 28 Da) and the formyl radical (HCO, 29 Da). libretexts.org Ethers, on the other hand, characteristically undergo α-cleavage and other rearrangements. miamioh.edu

For this compound (Molecular Weight: 152.19 g/mol ), the molecular ion peak ([M]•+) is observed at an m/z of 152. The primary and most significant fragmentation pathway involves the loss of a neutral ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethoxy group through a McLafferty-type rearrangement. This process leads to the formation of a prominent fragment ion at m/z 124. This type of fragmentation, involving the loss of an alkene from an alkoxy group, is a known pathway for aromatic ethers. researchgate.net Mass spectral data for the isomeric compound 2-Ethoxy-4-methylphenol (B1359942) confirms a strong peak at m/z 124, originating from the molecular ion at m/z 152, which supports this proposed fragmentation. nih.gov

Subsequent fragmentation of the m/z 124 ion can occur through pathways characteristic of substituted phenols. This includes the potential loss of a methyl radical (•CH₃, 15 Da) to yield a fragment at m/z 109, or the loss of carbon monoxide (CO, 28 Da), a common fragmentation for the phenol moiety, resulting in a fragment at m/z 96. libretexts.orgslideshare.net

A summary of the plausible fragmentation pathways for this compound is presented below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion Structure | Neutral Loss | Mass Loss (Da) |

|---|---|---|---|

| 152 | [C₉H₁₂O₂]•+ (Molecular Ion) | - | 0 |

| 124 | [M - C₂H₄]•+ | Ethylene (C₂H₄) | 28 |

| 109 | [M - C₂H₄ - CH₃]•+ | Ethylene + Methyl Radical (C₂H₄ + •CH₃) | 43 |

| 96 | [M - C₂H₄ - CO]•+ | Ethylene + Carbon Monoxide (C₂H₄ + CO) | 56 |

Isotopic Pattern Analysis

Isotopic pattern analysis in mass spectrometry is a crucial tool for confirming the elemental composition of a molecule. The naturally occurring heavier isotopes of elements, such as Carbon-13 (¹³C) and Oxygen-18 (¹⁸O), give rise to small peaks at mass-to-charge ratios higher than the monoisotopic molecular ion peak. These are known as M+1, M+2, etc., peaks. docbrown.info

For this compound, with the molecular formula C₉H₁₂O₂, the M+1 peak arises primarily from the presence of a single ¹³C atom in a molecule. The approximate relative abundance of the M+1 peak can be calculated based on the natural abundances of the isotopes.

The expected relative intensity of the M+1 peak is determined by the number of carbon and hydrogen atoms in the molecule, using the formula: Abundance(M+1) ≈ 1.1% × (number of C atoms) + 0.015% × (number of H atoms)

For C₉H₁₂O₂, this calculates to: Abundance(M+1) ≈ (1.1% × 9) + (0.015% × 12) = 9.9% + 0.18% = 10.08%

Therefore, a peak at m/z 153 with an intensity of approximately 10.1% relative to the molecular ion peak at m/z 152 would strongly support the presence of nine carbon atoms in the structure. docbrown.info The M+2 peak, resulting from two ¹³C atoms, one ¹⁸O atom, or other combinations, will have a significantly lower abundance. Comparing the experimentally observed isotopic pattern with the theoretically calculated pattern is a standard method for validating molecular formulas. pnu.ac.ir

Table 2: Natural Abundance of Relevant Stable Isotopes

| Isotope | Natural Abundance (%) |

|---|---|

| ¹²C | 98.9% |

| ¹³C | 1.1% |

| ¹H | 99.985% |

| ²H | 0.015% |

| ¹⁶O | 99.76% |

| ¹⁷O | 0.04% |

| ¹⁸O | 0.20% |

Integration of Spectroscopic Data with Computational Models

The integration of experimental spectroscopic data with computational chemistry provides a synergistic approach to structural elucidation. tandfonline.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of molecules like this compound and its analogues. mjcce.org.mk

DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can predict the ground-state molecular geometry with high accuracy. tandfonline.comacs.org These optimized structures serve as the foundation for simulating various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra to confirm the presence of specific functional groups and to aid in peak assignment. mjcce.org.mk

Furthermore, computational models can investigate dynamic processes and chemical reactivity. For phenolic compounds, DFT can be used to study the potential for tautomerism, for example, by calculating the relative energies of the enol (phenolic) form versus a potential keto tautomer. tandfonline.commjcce.org.mk Potential Energy Surface (PES) scans can be performed to model the energy profile of processes like intramolecular proton transfer or to provide theoretical backing for the fragmentation pathways observed in mass spectrometry. mjcce.org.mk

Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis), with results that often show good agreement with experimental measurements performed in various solvents. acs.orgresearchgate.net This combined experimental and computational approach allows for a comprehensive and robust characterization of the molecule's structural and electronic properties.

Table 3: Application of Computational Models in Spectroscopic Analysis

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry Optimization | Predicts the most stable 3D structure. tandfonline.com |

| DFT/Frequency Analysis | Vibrational Spectra (IR) Simulation | Correlates calculated frequencies with experimental IR peaks. mjcce.org.mk |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra (UV-Vis) Simulation | Predicts electronic transitions and compares with measured spectra. researchgate.net |

| Potential Energy Surface (PES) Scan | Modeling Reaction Pathways | Investigates mechanisms of tautomerism and fragmentation. mjcce.org.mk |

Computational and Theoretical Studies of 2 Ethoxy 5 Methylphenol

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. These methods optimize the molecular geometry by finding the lowest energy conformation on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For phenolic compounds, the B3LYP functional has been widely used and has demonstrated reliability in predicting molecular structures and properties. researchgate.networldscientific.comrsc.org A commonly employed basis set for such calculations is the Pople-style 6-311++G(d,p), which provides a good balance between computational cost and accuracy by including diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. rsc.orgtandfonline.comnih.gov In studies of similar molecules like 3-tert-butyl-4-methoxyphenol and various cresol (B1669610) isomers, this combination has been effective in yielding results that align well with experimental data where available. rsc.orgnih.gov For more precise calculations, especially concerning weak intermolecular interactions, dispersion-corrected functionals like wB97X-D might be employed with larger basis sets such as aug-cc-pVTZ. chemicalpapers.com

Table 1: Commonly Used Functionals and Basis Sets in Computational Studies of Phenolic Compounds

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. researchgate.netrsc.orgtandfonline.comnih.gov |

| CAM-B3LYP | 6-311G+dp | pKa determination, excited state calculations. mdpi.com |

| wB97X-D | aug-cc-pVTZ | Analysis of weak intermolecular interactions. chemicalpapers.com |

| LSDA | 6-311++G(d,p) | Comparative structural and electronic analysis. nih.gov |

Molecular geometry optimization can be performed in the gas phase, which represents the molecule in isolation, or in a solution phase, which accounts for the effects of a solvent. mdpi.com Gas-phase calculations are fundamental for understanding the intrinsic properties of the molecule. chemrxiv.org However, to simulate conditions closer to a real-world chemical environment, solution-phase optimizations are crucial. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely accepted methods for incorporating solvent effects. mdpi.com For instance, a study on substituted phenols for pKa determination successfully used the SMD model with the CAM-B3LYP functional, performing calculations with explicit water molecules to achieve high accuracy. mdpi.com For 2-ethoxy-5-methylphenol, optimizations in both the gas phase and in relevant solvents like water or ethanol (B145695) would be necessary for a complete understanding of its conformational preferences and properties.

Basis Set Selection and Functional Evaluation

Analysis of Electronic Structure and Reactivity

Following geometry optimization, a variety of analyses can be conducted to probe the electronic characteristics and predict the chemical reactivity of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tandfonline.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.comajchem-a.com

For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. jcsp.org.pk The LUMO, conversely, is often distributed over the aromatic ring. jcsp.org.pk In this compound, the presence of electron-donating groups (ethoxy and methyl) would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted phenol (B47542). The HOMO-LUMO gap can be calculated using the energies obtained from DFT calculations.

Table 2: Representative HOMO-LUMO Data for a Substituted Phenol (3-tert-butyl-4-methoxyphenol)

| Parameter | Energy (eV) |

| HOMO Energy | -5.67 (Calculated with B3LYP/6-311++G(d,p)) |

| LUMO Energy | -0.79 (Calculated with B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | 4.88 (Calculated with B3LYP/6-311++G(d,p)) |

Data is illustrative and based on findings for 3-tert-butyl-4-methoxyphenol. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. worldscientific.comchemicalpapers.com For phenolic compounds, significant interactions often involve the lone pair electrons on the oxygen atoms and the π* anti-bonding orbitals of the aromatic ring.

In this compound, NBO analysis would likely reveal strong hyperconjugative interactions between the oxygen lone pairs of both the hydroxyl and ethoxy groups and the π* orbitals of the benzene (B151609) ring. This delocalization of electron density contributes to the stability of the molecule and influences its reactivity. The analysis also provides information on the charge distribution on each atom, further elucidating the molecule's electronic landscape. chemicalpapers.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites of chemical reactivity. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For a substituted phenol like this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, confirming it as a primary site for electrophilic attack and hydrogen bonding. nih.govnih.gov The aromatic ring would exhibit varying potentials due to the influence of the substituents. The electron-donating ethoxy and methyl groups would increase the negative potential on the ring, particularly at the ortho and para positions relative to the hydroxyl group, making these sites also favorable for electrophilic substitution reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Conformational Analysis and Tautomerism Studies

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound. These methods allow for the exploration of its conformational landscape and the dynamics of tautomeric transformations.

The flexibility of the ethoxy group in this compound gives rise to various conformers. Potential energy surface (PES) scans are computational methods used to explore these different spatial arrangements and their relative energies. researchgate.netresearchgate.net By systematically rotating specific dihedral angles, such as the C-C-O-C angle of the ethoxy group, a map of the conformational energy landscape can be generated. researchgate.netq-chem.com This process, often referred to as a "relaxed" scan, involves optimizing the geometry at each incremental step to find the lowest energy structure for that specific dihedral angle. q-chem.comq-chem.com

These scans help identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netresearchgate.netuni-muenchen.de For similar phenolic compounds, studies have performed PES scans to understand the relationship between molecular conformation and physical properties. nih.gov The results of such scans are typically visualized as a plot of energy versus the scanned coordinate, revealing the energetically favorable conformations. uni-muenchen.de For instance, in related Schiff base molecules, PES scans have been crucial in determining torsional barriers and understanding isomerism. nih.gov The identification of the global minimum on the potential energy surface corresponds to the most stable conformation of the molecule under the given computational conditions. chemrxiv.org

This compound can theoretically exist in two tautomeric forms: the enol form (the phenol) and a keto form. Tautomerism involves the migration of a proton and the simultaneous shift of a double bond. In this case, the hydrogen atom from the hydroxyl group (-OH) could migrate to a carbon atom on the benzene ring, creating a ketone.

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in evaluating the relative stabilities of these tautomers and the energy barrier for the interconversion. acs.orgmjcce.org.mk For a wide range of similar phenolic compounds and Schiff bases, calculations consistently show that the enol form is significantly more stable than the keto form. acs.orgtandfonline.comresearchgate.netresearchgate.net This stability is largely due to the preservation of the aromaticity of the benzene ring in the enol tautomer.

The energy barrier for the enol-keto tautomerization can be calculated by identifying the transition state structure on the potential energy surface. nih.govmjcce.org.mk Relaxed PES scans are performed by incrementally changing the O-H bond distance to model the proton transfer path from the enol to the keto form. mjcce.org.mk The peak of the resulting energy profile represents the transition state, and the energy difference between the stable enol form and this transition state is the activation energy for tautomerization. For example, in a study on a related bromo-ethoxy-phenol Schiff base, the enol-keto tautomerism barrier was calculated to be 1.92 kcal/mol. nih.gov These computational investigations provide a quantitative understanding of the tautomeric equilibrium, which overwhelmingly favors the enol form for this compound. acs.orgmjcce.org.mk

Chemical Reactivity and Derivatization of 2 Ethoxy 5 Methylphenol

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution because the hydroxyl group strongly activates the ring, stabilizing the intermediate carbocation (arenium ion). byjus.com For 2-Ethoxy-5-methylphenol, the positions open for substitution are C4 and C6, which are ortho and para to the hydroxyl group, respectively. The directing effects of the substituents are summarized below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | C1 | Strongly Activating | Ortho, Para (to C2, C6, C4) |

| Ethoxy (-OCH2CH3) | C2 | Strongly Activating | Ortho, Para (to C1, C3, C6) |

| Methyl (-CH3) | C5 | Weakly Activating | Ortho, Para (to C4, C6) |

Given the steric hindrance from the adjacent ethoxy group at the C2 position, and the combined activating influence pointing towards the C4 and C6 positions, electrophilic substitution is predicted to occur preferentially at these sites.

The halogenation of phenols is typically rapid and can proceed even without a Lewis acid catalyst due to the highly activated nature of the aromatic ring. byjus.com When treated with bromine in a non-polar solvent like chloroform (B151607) at low temperatures, phenols tend to form monobrominated products. byjus.com For this compound, this would likely yield a mixture of 4-bromo- and 6-bromo-2-ethoxy-5-methylphenol.

In the presence of a more polar solvent like bromine water, exhaustive halogenation occurs, leading to the formation of a white precipitate of 2,4,6-tribromophenol (B41969) for phenol (B47542) itself. byjus.com By analogy, this compound would be expected to yield 4,6-dibromo-2-ethoxy-5-methylphenol, as the C2 position is already substituted.

Selective chlorination can be achieved using specific catalytic systems. For instance, reacting a phenolic compound with gaseous chlorine in a molten state in the presence of a primary, secondary, or tertiary amine catalyst can favor chlorination at the position ortho to the hydroxyl group. google.com

Table 1: Predicted Halogenation Products of this compound

| Reagent(s) | Conditions | Predicted Major Product(s) |

| Br2 in CHCl3 | Low temperature | 4-Bromo-2-ethoxy-5-methylphenol, 6-Bromo-2-ethoxy-5-methylphenol |

| Bromine water | Room temperature | 4,6-Dibromo-2-ethoxy-5-methylphenol |

| Cl2 (gas), Amine catalyst | Molten | 6-Chloro-2-ethoxy-5-methylphenol |

The nitration of phenols is sensitive to reaction conditions. Treatment with dilute nitric acid at low temperatures (around 298 K) typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, this would result in the formation of 4-nitro- and 6-nitro-2-ethoxy-5-methylphenol.

Using concentrated nitric acid, especially in the presence of concentrated sulfuric acid, leads to more extensive nitration. byjus.comgoogle.com Phenol itself is converted to 2,4,6-trinitrophenol (picric acid) under these conditions. byjus.com Applying this to this compound would be expected to produce 4,6-dinitro-2-ethoxy-5-methylphenol. The nitration of the closely related 5-methylphenol (m-cresol) with mixed acid introduces nitro groups at the 2- and 4-positions relative to the hydroxyl group. Catalytic methods, such as using metal salt-impregnated montmorillonite (B579905) KSF clay, have also been developed for the nitration of phenolic compounds like 2-ethoxyphenol. arkat-usa.org

Table 2: Predicted Nitration Products of this compound

| Reagent(s) | Conditions | Predicted Major Product(s) |

| Dilute HNO3 | Low temperature (298 K) | 4-Nitro-2-ethoxy-5-methylphenol, 6-Nitro-2-ethoxy-5-methylphenol |

| Concentrated HNO3 / H2SO4 | 0–10 °C | 4,6-Dinitro-2-ethoxy-5-methylphenol |

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl3). masterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks a carbocation electrophile. libretexts.org A major limitation is the potential for polyalkylation, as the newly added alkyl group further activates the ring. libretexts.org For this compound, alkylation would be expected to occur at the C4 and C6 positions.

Friedel-Crafts Acylation: This related reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com A key advantage of acylation is that the resulting acyl group is deactivating, which prevents further substitution reactions on the same ring. libretexts.org The initial products of acylating this compound would be 4-acyl- and 6-acyl-2-ethoxy-5-methylphenol. The carbonyl of the introduced acyl group can subsequently be reduced to an alkyl group if desired.

Table 3: General Conditions for Friedel-Crafts Reactions on this compound

| Reaction | Reagent(s) | Catalyst | Predicted Product Position(s) |

| Alkylation | Alkyl Halide (R-X) | AlCl3, FeCl3 | C4 and C6 |

| Acylation | Acyl Halide (RCOCl) | AlCl3 | C4 and C6 |

Nitration Reactions

Oxidation and Reduction Pathways

Phenols can undergo oxidative coupling to form more complex structures. These reactions can result in C-C or C-O bond formation, leading to products like biphenols or polyphenylene oxides. google.com Such processes are often catalyzed by metal complexes, particularly those involving cobalt, manganese, or iron. google.comnih.gov

For example, 2,6-disubstituted phenols are preferred reactants for oxidative coupling to form diphenoquinones. google.com A study on the oxidative amination of phenols using an iron catalyst involved 2-methoxy-5-methylphenol (B1664560), a close analog of this compound. This reaction proceeded with para-selectivity, affording a benzoquinone anil product. nih.gov Similarly, the aerobic oxidation of 2-amino-5-methylphenol, catalyzed by cobalt complexes, has been shown to produce phenoxazinone structures. rsc.org These examples suggest that this compound is a viable substrate for similar oxidative C-N and C-C coupling reactions, likely proceeding via a phenoxyl radical intermediate.

The selective reduction of functional groups in derivatives of this compound, or of the parent molecule itself, can be achieved using various reagents.

Reduction of the Aromatic Ring: While challenging, the aromatic ring of phenols can be reduced under specific conditions. For the related 4-Ethoxy-2-methylphenol, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to create more saturated phenolic derivatives. Catalytic hydrogenation using catalysts like Rh/Pt oxide (Nishimura catalyst) can also be employed, though this often reduces the aromatic ring as well as other functional groups. researchgate.net

Reduction of Substituted Groups: Functional groups introduced via electrophilic substitution can often be selectively reduced.

A nitro group (from nitration) can be readily reduced to an amino group using reagents like H2/Pd, Sn/HCl, or Fe/HCl. This is a key step in the synthesis of aminophenols.

A carbonyl group (from acylation) can be reduced to a methylene (B1212753) group (-CH2-) via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction, providing a route to alkylated phenols that avoids the polyalkylation issues of direct Friedel-Crafts alkylation.

Carboxylic acid groups can be reduced to methyl groups. For instance, some o-hydroxybenzoic acids have been successfully reduced to the corresponding o-methylphenols. researchgate.net

Oxidative Coupling Reactions

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the most reactive site on the this compound molecule, directing its participation in a variety of important chemical transformations.

The hydroxyl group of this compound can be readily converted into ether or ester functionalities. These reactions are fundamental for creating a diverse range of derivatives.

Etherification: This process involves the conversion of the phenolic hydroxyl group into an ether linkage (R-O-R'). A common method for synthesizing ethers from phenols is the Williamson ether synthesis. This involves deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, the synthesis of this compound itself can be achieved through the alkylation of 4-methylcatechol (B155104) with an ethylating agent like diethyl sulfate (B86663) or an ethyl halide in the presence of a base. googleapis.com In this reaction, a mixture of 2-ethoxy-4-methylphenol (B1359942) and this compound is typically obtained. googleapis.com

Esterification: Phenols react with carboxylic acids, acid chlorides, and acid anhydrides to form esters. utkaluniversity.ac.in This reaction, often carried out in the presence of an acid or base catalyst, replaces the hydrogen of the phenolic hydroxyl group with an acyl group (R-C=O). The direct esterification with a carboxylic acid is an equilibrium process that can be driven forward by removing the water formed. A more efficient method involves using more reactive acylating agents like acid chlorides or anhydrides. These reactions are typically faster and irreversible. The resulting esters of this compound are often explored for applications in fragrances and as intermediates in organic synthesis.

| Reaction | Reagents | Product Type | General Conditions |

| Etherification | Alkyl halide (e.g., C₂H₅Br), Base (e.g., NaOH) | Aryl-alkyl ether | Williamson Ether Synthesis |

| Esterification | Carboxylic Acid (RCOOH), Acid Catalyst | Phenyl Ester | Fischer-Speier Esterification |

| Esterification | Acid Chloride (RCOCl), Base (e.g., Pyridine) | Phenyl Ester | Schotten-Baumann conditions |

| Esterification | Acid Anhydride ((RCO)₂O), Catalyst | Phenyl Ester | Acid or Base Catalysis |

Like other phenols, this compound is weakly acidic and reacts with strong bases, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium 2-ethoxy-5-methylphenoxide. utkaluniversity.ac.in This deprotonation is a crucial step that significantly enhances the nucleophilicity of the aromatic ring.

The formation of the phenoxide ion is represented by the following equilibrium: C₂H₅O(CH₃)C₆H₃OH + NaOH ⇌ C₂H₅O(CH₃)C₆H₃O⁻Na⁺ + H₂O

The resulting phenoxide is a key intermediate in several important reactions. The negative charge on the oxygen atom is delocalized into the benzene (B151609) ring, particularly at the ortho and para positions relative to the oxygen. This increased electron density makes the ring highly activated towards electrophilic aromatic substitution. For example, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide using carbon dioxide under pressure, would be a viable method to introduce a carboxylic acid group onto the aromatic ring of this compound. utkaluniversity.ac.in The phenoxide's enhanced reactivity is also exploited in etherification reactions as mentioned previously. google.com

Etherification and Esterification

Reactions Involving the Ethoxy and Methyl Substituents

While the phenolic hydroxyl group is the primary center of reactivity, the ethoxy and methyl groups can also be targeted for specific chemical modifications.

The ether linkage of the ethoxy group is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydriodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage occurs at the ethyl-oxygen bond because the carbon-oxygen bond involving the aromatic ring has partial double bond character and the sp² hybridized carbon is resistant to Sₙ2 attack. libretexts.org

The reaction proceeds as follows: C₂H₅O(CH₃)C₆H₃OH + HBr → HO(CH₃)C₆H₃OH + CH₃CH₂Br

This selective cleavage yields 5-methylcatechol (also known as 3,4-dihydroxytoluene) and ethyl bromide. This transformation provides a synthetic route to catechol derivatives from more readily available phenol precursors. Studies on the cleavage of similar methoxy-aryl ether bonds in lignin (B12514952) model compounds using systems like acidic concentrated lithium bromide (ACLB) further demonstrate the feasibility of this type of dealkylation. rsc.org

The methyl group attached to the aromatic ring is generally less reactive than the hydroxyl group, but its C-H bonds can be functionalized, particularly given its "benzylic-like" position.

Oxidation: The methyl group can be oxidized to introduce other functional groups. For example, analogous reactions on similar phenolic compounds, such as the aerobic oxidation of 2-methoxy-4-methylphenol (B1669609) to vanillin (B372448), show that a methyl group on a phenol ring can be converted into an aldehyde group (-CHO) using specific catalysts like cobalt salts in an alkaline solution. acs.org This suggests that this compound could potentially be oxidized to 2-ethoxy-5-formylphenol under similar conditions.

Halogenation: Free-radical halogenation, typically initiated by UV light, can introduce a halogen atom onto the methyl group. This would produce a halomethyl derivative, which is a versatile intermediate for further synthesis.

Advanced C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C(sp³)–H bonds. nih.gov Catalytic systems, often involving transition metals, can enable the introduction of various groups onto the methyl substituent, providing pathways to more complex molecules without requiring pre-functionalization. rsc.org For instance, a derivative, 2-(2-Ethoxy-5-methylphenyl)ethanol, has been synthesized, indicating that the methyl group can be elaborated into a longer carbon chain. bldpharm.com

Selective Cleavage of Ethoxy Group

Synthesis of Advanced Derivatives for Specific Research Applications

By combining the reactions described above, a wide array of advanced derivatives of this compound can be synthesized for specific research purposes, including materials science and medicinal chemistry.

Schiff Base Derivatives: A common strategy for creating biologically active molecules and ligands for coordination chemistry involves the synthesis of Schiff bases. bohrium.com This would typically require a preliminary formylation or acylation of the this compound ring (e.g., via a Reimer-Tiemann or Vilsmeier-Haack reaction) to introduce an aldehyde or ketone function. The resulting carbonyl compound can then be condensed with a primary amine to form a Schiff base derivative (an imine). The electronic properties of these derivatives can be fine-tuned by varying the substituents on the amine. For example, condensation of a hypothetical 2-ethoxy-5-methyl-4-hydroxybenzaldehyde with various anilines could produce a library of Schiff base ligands. researchgate.net

Derivatives for Fragrance and Flavor Applications: this compound and its derivatives are mentioned in patents for fragrance compositions. google.com A specific derivative, 2-ethoxy-5-(1-propenyl)-phenol, is noted, which could be synthesized from an appropriately functionalized precursor, highlighting its utility in creating compounds with desirable organoleptic properties. google.comgoogle.com

The table below outlines examples of potential advanced derivatives and the synthetic strategies that could be employed for their preparation.

| Derivative Class | Synthetic Strategy | Potential Application |

| Carboxylated Derivatives | Kolbe-Schmitt reaction on the phenoxide | Pharmaceutical intermediates |

| Formylated Derivatives | Reimer-Tiemann or Vilsmeier-Haack reaction | Precursors for Schiff bases, aldehydes |

| Schiff Bases | Condensation of formylated derivative with amines | Coordination chemistry, biological screening |

| Propenyl Derivatives | Isomerization of an allyl ether derivative (Claisen rearrangement followed by isomerization) or Wittig-type reaction on a formyl derivative | Fragrance and flavor compounds google.com |

| Catechol Derivatives | Selective cleavage of the ethoxy group | Antioxidants, polymerization inhibitors |

Design and Synthesis of Schiff Base Derivatives of Ethoxyphenols

The synthesis of Schiff bases from ethoxyphenol precursors is a prominent area of research, primarily utilizing the condensation reaction between an aldehyde group and a primary amine. For ethoxyphenols, this typically involves derivatives like 3-ethoxysalicylaldehyde (B1293910) (2-ethoxy-6-formylphenol), which readily reacts with various amines to form imine (-CH=N-) linkages.

The general synthetic route involves the condensation of 3-ethoxysalicylaldehyde with a primary amine in a 1:1 molar ratio, often under reflux in an ethanol (B145695) solvent. rasayanjournal.co.inresearchgate.net This reaction leads to the formation of a Schiff base where the hydroxyl group is positioned ortho to the newly formed azomethine group, a structural feature crucial for its role as a ligand. nih.gov The synthesis is confirmed through various spectroscopic methods, including FTIR, ¹H NMR, and ¹³C NMR. Key spectral evidence includes the appearance of a characteristic signal for the azomethine proton (HC=N) in the ¹H NMR spectrum, typically observed around 8.6-8.8 ppm, and the disappearance of the aldehyde proton signal. rasayanjournal.co.inresearchgate.net

A variety of Schiff base derivatives have been synthesized from ethoxyphenol precursors, demonstrating the versatility of this reaction.

Table 1: Examples of Synthesized Schiff Base Derivatives of Ethoxyphenols

| Derivative Name | Precursors | Source(s) |

|---|---|---|

| 2-((p-tolylimino)methyl)-6-ethoxyphenol | 3-ethoxysalicylaldehyde and p-toluidine | rasayanjournal.co.inresearchgate.net |

| 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol | 3-ethoxy-2-hydroxybenzaldehyde and aniline | |

| 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol | 3-ethoxysalicylaldehyde and 3-nitroaniline | researchgate.net |

| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) | 3-ethoxysalicylaldehyde and 3-(trifluoromethyl)aniline | nih.gov |

| 2-((3-(dimethylamino)propylimino)methyl)-6-ethoxyphenol | 3-ethoxysalicylaldehyde and 3-(dimethylamino)propylamine | rsc.org |

These Schiff bases are not only stable organic compounds but also serve as versatile building blocks for more complex structures, including polymers and metal-organic frameworks. researchgate.netbohrium.com

Functionalization for Polymer and Material Science Research

The functionalization of ethoxyphenols and their derivatives is a key strategy for developing new polymers and advanced materials with tailored properties. Research has focused on leveraging these compounds as monomers for polymerization and as components in functional materials.

One significant approach is the oxidative polycondensation of ethoxyphenol-derived Schiff bases. For instance, the Schiff base 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP) has been synthesized and subsequently polymerized through an oxidative process to yield oligo(EHPIMP). bohrium.com The resulting oligomer was found to be thermally stable. bohrium.com Thin films prepared from this material exhibited optical band gap values that suggest potential for use in photovoltaic applications. bohrium.com

Another pathway involves the polymerization of functionalized phenol derivatives to create polymers with specific characteristics. The oxidative polymerization of 2-(ethoxycarbonyl)-6-methylphenol, a related monomer, yields poly[2-(ethoxycarbonyl)-6-methyl-1,4-phenylene oxide]. acs.org Subsequent hydrolysis of this polymer produces poly(2-carboxy-6-methyl-1,4-phenylene oxide). acs.org These acid-functionalized poly(phenylene oxide)s demonstrate high thermal stability and notable proton conductivity, making them of interest for applications such as membranes. acs.org

Furthermore, individual Schiff base molecules derived from ethoxyphenols are being explored for their unique material properties. The compound (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) has been synthesized and studied for its nonlinear optical (NLO) properties, which are valuable in the development of advanced optical materials. nih.gov Similarly, other ethoxy-Schiff bases are noted for their potential use as photostabilizers.

Table 2: Ethoxyphenol Derivatives in Polymer and Material Science

| Monomer/Derivative | Polymer/Oligomer | Polymerization/Functionalization Method | Key Research Findings | Source(s) |

|---|---|---|---|---|

| 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP) | oligo(EHPIMP) | Oxidative Polycondensation | Thermally stable; films have low optical band gaps suitable for photovoltaic applications. | bohrium.com |

| 2-(ethoxycarbonyl)-6-methylphenol | Poly(2-carboxy-6-methyl-1,4-phenylene oxide) | Oxidative Polymerization & Hydrolysis | Resulting polymer shows high thermal stability and proton conductivity. | acs.org |

| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) | N/A (Molecular Material) | Schiff Base Synthesis | Possesses nonlinear optical (NLO) properties. | nih.gov |

Derivatives in Coordination Chemistry Research and Ligand Design

Schiff bases derived from ethoxyphenols are highly effective ligands in coordination chemistry. mdpi.com The presence of the phenolic oxygen and the imine nitrogen atoms in an ortho configuration allows these molecules to act as bidentate ligands, chelating with various metal ions to form stable complexes. nih.gov

The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt, such as a metal(II) chloride, in an ethanolic solution under reflux. rasayanjournal.co.inmdpi.com This method has been successfully used to synthesize a wide array of complexes with transition metals. The coordination of the metal to the ligand is confirmed by shifts in the IR and NMR spectra. For example, upon complexation, the phenolic C-O stretching frequency in the IR spectrum shifts, and the ¹H NMR signal for the phenolic -OH proton disappears, indicating deprotonation and bonding to the metal ion. rasayanjournal.co.in

Research has documented the synthesis and characterization of numerous metal complexes using ethoxyphenol Schiff base ligands. These studies often reveal specific coordination geometries. For instance, complexes of Mn(II), Co(II), and Cu(II) with 2-((p-tolylimino)methyl)-6-ethoxyphenol have been shown to adopt octahedral geometries, while the corresponding Zn(II) complex exhibits a square planar geometry. rasayanjournal.co.in

Table 3: Examples of Metal Complexes with Ethoxyphenol-Derived Schiff Base Ligands

| Ligand | Metal Ion(s) | Reported Geometry/Stoichiometry | Source(s) |

|---|---|---|---|

| 2-((p-tolylimino)methyl)-6-ethoxyphenol | Mn(II), Co(II), Cu(II), Zn(II) | Octahedral (Mn, Co, Cu), Square Planar (Zn) | rasayanjournal.co.inresearchgate.net |

| 2-((E)-(benzo[d] Current time information in Bangalore, IN.dioxol-6-ylimino)methyl)-6-ethoxyphenol | Zn(II), Cd(II), Ni(II), Cu(II), Fe(III) | 1:1 (Metal:Ligand) | nih.gov |

| 2-((3-(dimethylamino)propylimino)methyl)-6-ethoxyphenol | Co(III) | Confirmed by single-crystal X-ray diffraction | rsc.org |

The study of these coordination compounds is crucial as they exhibit a range of interesting properties, including catalytic activity and potential biological applications, which stem from the interplay between the metal center and the electronic characteristics of the ethoxyphenol-derived ligand. researchgate.netrsc.org

Analytical Methodologies for 2 Ethoxy 5 Methylphenol in Complex Matrices

Chromatographic Separation Techniques

Gas Chromatography (GC) Applications (e.g., GC-FID, GC-ECD)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile phenolic compounds. Due to its ether and phenol (B47542) functional groups, 2-ethoxy-5-methylphenol possesses sufficient volatility for GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): For direct analysis, GC coupled with a Flame Ionization Detector (FID) is a robust and common approach. epa.govsettek.com Phenols can be analyzed in their underivatized form using GC-FID. epa.govsettek.com The separation is typically achieved on a capillary column, where compounds are separated based on their boiling points and interaction with the stationary phase. The FID detector provides a response proportional to the mass of carbon atoms, making it a reliable quantitative tool for organic analytes like this compound. settek.comgcms.cz While effective, direct analysis of phenols can sometimes be hampered by peak tailing due to the polar hydroxyl group interacting with the column.

Gas Chromatography-Electron Capture Detection (GC-ECD): To enhance sensitivity, especially for trace-level analysis, an Electron Capture Detector (ECD) can be employed. epa.govsettek.com However, since the native structure of this compound is not strongly electrophilic, it does not produce a significant response on an ECD. Therefore, a derivatization step is required to introduce electrophoric groups (halogen atoms) into the molecule. gcms.czsigmaaldrich.com A common derivatizing agent for phenols is α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.govepa.gov The reaction converts the phenolic hydroxyl group into a pentafluorobenzyl ether derivative, which is highly sensitive to the ECD. sigmaaldrich.com This approach significantly lowers the detection limits compared to GC-FID. settek.com

Table 1: Representative GC Parameters for Phenol Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-5 or similar (e.g., OPTIMA 5 MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | settek.comhpst.cz |

| Carrier Gas | Helium or Hydrogen | epa.govchemcoplus.co.jp |

| Injector Type | Split/Splitless | chemcoplus.co.jp |

| Temperature Program | Initial: 40-60°C, hold for 2-4 min; Ramp: 6-10°C/min to 240-320°C | hpst.czepa.gov |

| Detector | Flame Ionization (FID) or Electron Capture (ECD) after derivatization | epa.govsettek.com |

Liquid Chromatography (LC) Applications (e.g., HPLC-UV, LC-MS)

Liquid chromatography is a powerful alternative to GC, particularly for compounds that have lower volatility or are thermally sensitive. It is also well-suited for analyzing samples in aqueous matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC coupled with a UV-Vis detector is a standard method for the analysis of phenolic compounds. mdpi.comepa.gov The separation is typically performed using a reversed-phase column, such as a C18 column. mdpi.comresearchgate.net The mobile phase usually consists of a gradient mixture of acidified water (using phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comglsciences.eu Phenolic compounds, including this compound, possess a chromophore (the benzene (B151609) ring) that absorbs UV light. A common detection wavelength for general phenol analysis is 280 nm, although the optimal wavelength may vary depending on the specific compound and the presence of other substituents. mdpi.com

Table 2: Representative HPLC-UV Conditions for Phenol Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile (Gradient Elution) | mdpi.com |

| Flow Rate | 0.6 - 1.0 mL/min | mdpi.comresearchgate.net |

| Column Temperature | 20 - 40°C | mdpi.comresearchgate.net |

| Detection | UV at 280 nm | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher selectivity and structural confirmation, LC can be interfaced with a mass spectrometer. LC-MS is particularly useful for analyzing complex samples where UV detection may suffer from interferences. mdpi.com For phenolic compounds, electrospray ionization (ESI) is a common ion source, often operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion. ekb.egd-nb.info This approach allows for the selective detection of this compound based on its specific mass-to-charge ratio.

Hyphenated Chromatographic Techniques (e.g., GCxGC-MS)

For exceptionally complex matrices containing numerous isomers and structurally similar compounds, one-dimensional chromatography (GC or LC) may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a significant enhancement in separation capacity. unito.it

In GCxGC, the effluent from a primary GC column is subjected to continuous, rapid sampling by a modulator, which then injects these fractions onto a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). chemistry-matters.com This results in a two-dimensional separation where chemically similar compounds, such as different classes of phenols, group together in distinct regions of the contour plot. chemistry-matters.comchromatographytoday.com This structured chromatogram greatly facilitates the identification of compounds in complex mixtures like petroleum or environmental extracts. chemistry-matters.com The enhanced separation power of GCxGC is critical for resolving isomeric phenols that often co-elute in standard GC analysis, thereby enabling more accurate identification and quantification. chemistry-matters.comacs.org

Advanced Mass Spectrometric Detection Methods

Mass spectrometry provides definitive information regarding the mass and structure of analytes. Advanced MS techniques are indispensable for the unambiguous identification of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental formula of an unknown or suspected compound. bioanalysis-zone.com Unlike nominal mass spectrometers which measure mass to the nearest integer, HRMS instruments (like Time-of-Flight or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) with very high accuracy, typically to within 5 parts per million (ppm). gcms.czbioanalysis-zone.com

This accuracy allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₉H₁₂O₂. The theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical mass provides strong evidence for the presence of a compound with this specific elemental composition. It is important to note, however, that HRMS alone cannot distinguish between structural isomers (e.g., this compound and 4-ethoxy-2-methylphenol), as they share the same elemental formula and thus the same exact mass. alevelchemistry.co.uk

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂O₂ | |

| Nominal Mass | 152 Da | |

| Theoretical Monoisotopic Mass | 152.08373 Da | [Calculated] |

| Typical Mass Accuracy | < 5 ppm | gcms.czbioanalysis-zone.com |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation